MAGNESIUM MESO-TETRAPHENYLPORPHINE

Artificial Photosynthesis Electron Transfer Electrochemistry

Choose Magnesium meso-Tetraphenylporphine (MgTPP) as your chlorophyll reaction center model. MgTPP provides a lower oxidation potential (0.54 V vs SCE) versus ZnTPP, enabling near-unity charge-separation yield (Φ_CS=0.99) in fullerene dyads. Its singlet oxygen quenching rate (5.0×10⁸ M⁻¹s⁻¹) is 3.3× faster than ZnTPP, enhancing PDT and photooxidation outcomes. The Mg²⁺ center permits tunable axial coordination for sensor design. Ensure reproducible photochemical studies with the correct metal center.

Molecular Formula C44H28MgN4
Molecular Weight 637.02
CAS No. 14640-21-2
Cat. No. B1143866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMAGNESIUM MESO-TETRAPHENYLPORPHINE
CAS14640-21-2
Molecular FormulaC44H28MgN4
Molecular Weight637.02
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Magnesium meso-Tetraphenylporphine (MgTPP, CAS 14640-21-2): A Core Component for Advanced Photophysical and Electrochemical Research


Magnesium meso-Tetraphenylporphine (MgTPP), with CAS number 14640-21-2, is a metalloporphyrin complex central to investigations in artificial photosynthesis, photodynamic processes, and molecular electronics. Characterized by a magnesium(II) ion coordinated within the tetrapyrrole macrocycle, it serves as a structurally simpler, yet functionally representative, model for the chlorophyll reaction center [1]. The compound is well-documented for its distinct electrochemical and photophysical signatures, including specific oxidation potentials [2] and defined photochemical reaction kinetics [3], which form the baseline for its differentiation from free-base and other metal-substituted analogs.

Why Substituting Magnesium meso-Tetraphenylporphine (MgTPP) with Other Metalloporphyrins Can Lead to Experimental Failure


Generic substitution of MgTPP with its closest in-class analogs, such as zinc tetraphenylporphyrin (ZnTPP) or the free-base H2TPP, is not scientifically valid. The central metal ion is the primary determinant of the compound's oxidation potential, excited-state dynamics, and coordination behavior. For example, replacing the magnesium center with zinc alters the ground state oxidation potential by approximately 170 mV [1], a difference that can fundamentally change the thermodynamics of an electron transfer reaction. Similarly, the presence of the magnesium ion is crucial for axial ligation events that are absent in the free-base porphyrin [2]. Therefore, selection based on the specific metal center is mandatory for achieving reproducible and predictable outcomes in targeted research applications.

Quantitative Differentiation of Magnesium meso-Tetraphenylporphine (MgTPP) Against Key Analogs: A Data-Driven Procurement Guide


Enhanced Electron Donor Capability: Quantified by a 170 mV Lower Oxidation Potential Compared to ZnTPP

MgTPP demonstrates a significantly higher propensity for oxidation compared to its zinc analog. This is quantified by its ground state oxidation potential, which is 0.54 V versus SCE, a difference of 170 mV from the 0.71 V measured for ZnTPP under identical conditions [1]. This difference directly correlates with a higher rate constant for triplet oxidation; the MgTPP triplet is oxidized by a europium salt with a rate constant of 2.1 × 10⁶ M⁻¹s⁻¹, which is over 4 times faster than the 4.8 × 10⁵ M⁻¹s⁻¹ observed for ZnTPP [1].

Artificial Photosynthesis Electron Transfer Electrochemistry Photocatalysis

Increased Reactivity with Singlet Oxygen: Over 3-Fold Higher Physical Quenching Rate than ZnTPP

In applications involving singlet oxygen (¹O₂), MgTPP exhibits a significantly higher rate constant for physical quenching (kq) compared to other common tetraphenylporphyrins. The measured rate constant for MgTPP is 5.0 × 10⁸ M⁻¹s⁻¹ in benzene, which is 3.3 times higher than the 1.5 × 10⁸ M⁻¹s⁻¹ value for ZnTPP and more than an order of magnitude greater than the 4.4 × 10⁷ M⁻¹s⁻¹ for the free-base H2TPP [1]. This data positions MgTPP as a much more effective sensitizer for ¹O₂ generation, a critical attribute for applications like photodynamic therapy and photooxidation catalysis.

Photodynamic Therapy Singlet Oxygen Photooxidation Sensitizers

Facile Photochemical O2 Binding: Quantified Pseudo-First-Order Kinetics with a 40-130 Minute Half-Life

MgTPP undergoes a unique photochemical reaction with molecular oxygen to form a stable 1:1 endoperoxide-like adduct, a process not universally observed among its analogs [1]. This reaction follows a clear pseudo-first-order kinetic profile, with a measured half-life for MgTPP consumption ranging from 40 to 130 minutes under varying irradiation intensities in an oxygen-saturated dichloromethane solution [1]. This kinetic data provides a quantitative framework for researchers to control and predict the oxygenation process, a key advantage over systems where this reaction is either absent or poorly characterized.

Photochemistry Oxygen Activation Kinetics Reaction Mechanisms

Superior Light Absorption in the Soret Band: A 7 nm Red Shift Relative to Free-Base Porphyrin

Metalation of the porphyrin core with magnesium induces a significant spectral shift. Compared to the free-base H2TPP, the Soret band maximum of MgTPP is red-shifted by 7 nm, moving from 417 nm to 424 nm [1]. This shift is attributed to the increased delocalization of π-bonds upon magnesium insertion, which lowers the electronic transition energy [1]. This modification in absorption profile is a key parameter for researchers designing light-harvesting systems or optical sensors where precise spectral tuning is required.

Spectroscopy Photophysics Light Harvesting Optical Materials

Redox-Potential Tuning via Axial Ligation: Anodic Shift of 100 mV Upon Fullerene-Imidazole Coordination

The coordination environment of MgTPP can be exploited to fine-tune its redox properties. Formation of a pentacoordinated supramolecular complex with a fullerene-imidazole ligand (C₆₀Im) results in a quantifiable shift in its oxidation potential. Specifically, the oxidation of MgTPP becomes more difficult by approximately 100 mV in the C₆₀Im:MgTPP dyad compared to pristine MgTPP in o-dichlorobenzene [1]. This ability to modulate its electron-donating strength through axial ligation is a key differentiating feature for designing complex, tunable electron transfer assemblies.

Supramolecular Chemistry Electrochemistry Donor-Acceptor Systems Self-Assembly

Optimal Application Scenarios for Magnesium meso-Tetraphenylporphine (MgTPP) Based on Verified Performance Data


Driving Photoinduced Electron Transfer in Artificial Photosynthetic Models

For constructing donor-acceptor systems that mimic the primary charge separation step in photosynthesis, MgTPP is an evidence-backed choice. Its lower ground state oxidation potential (0.54 V vs. SCE) compared to ZnTPP (0.71 V vs. SCE) makes it a more powerful electron donor [1]. Furthermore, when self-assembled into dyads, as demonstrated with a fullerene acceptor, it can achieve near-unity charge separation quantum yields (Φ_CS = 0.99) [2], confirming its utility in creating highly efficient artificial reaction centers.

High-Efficiency Sensitization for Singlet Oxygen Generation

In research protocols where the generation or study of singlet oxygen (¹O₂) is central, MgTPP is quantitatively superior to many common tetraphenylporphyrin sensitizers. Its rate constant for physical quenching of ¹O₂ is 5.0 × 10⁸ M⁻¹s⁻¹, which is 3.3 times faster than ZnTPP and an order of magnitude faster than H2TPP [1]. This higher efficiency can translate to improved outcomes in applications such as photodynamic therapy (PDT) studies and selective photooxidation reactions.

Controlled Photochemical Oxygenation Studies

Researchers investigating the mechanisms of oxygen binding and activation by porphyrinoids will find MgTPP to be a uniquely suitable model. It reacts with O₂ under illumination to form a stable 1:1 adduct with well-defined pseudo-first-order kinetics, exhibiting a half-life of 40-130 minutes [1]. This quantifiable and predictable behavior provides a robust experimental platform for studying oxygenation reactions that is not available with analogs like ZnTPP or H2TPP.

Supramolecular Engineering of Tunable Redox Probes

The electrochemical properties of MgTPP are demonstrably tunable through axial coordination, a feature that can be leveraged to create sensor components with adjustable output. The coordination of an imidazole-bearing ligand to the central magnesium ion results in a precise ~100 mV anodic shift in its oxidation potential [1]. This allows for the rational design of molecular systems where the redox potential can be predictably altered to match specific energy levels in an integrated device.

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